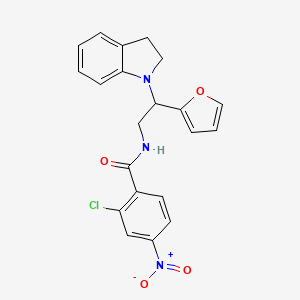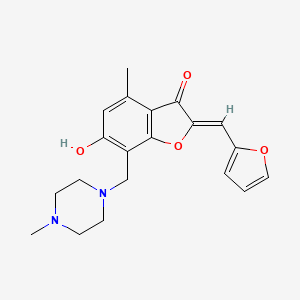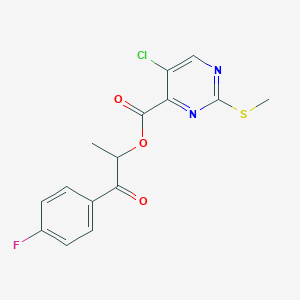
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzamide family and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and differentiation. Inhibition of CK2 by this compound leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. Additionally, the compound has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide in lab experiments is its specificity towards CK2 inhibition. The compound has been shown to selectively inhibit CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using the compound in lab experiments is its low solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
The potential therapeutic applications of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide are vast, and several future directions can be explored. One area of research could be the development of more potent derivatives of the compound that could enhance its anti-cancer properties. Additionally, the compound could be studied for its potential use in combination therapies with other anti-cancer drugs. Further research could also be conducted to explore the role of CK2 in various cellular processes and its potential as a therapeutic target for other diseases.
In conclusion, this compound is a valuable tool in scientific research due to its potential therapeutic applications and specificity towards CK2 inhibition. The compound has been extensively studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. Several future directions can be explored to further enhance the potential of the compound in the field of cancer research and other diseases.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of furan-2-carboxaldehyde, indoline, 4-nitrobenzoyl chloride, and chloroacetyl chloride as starting materials. The reaction proceeds through several intermediates, including the formation of an imine and an amide, before the final product is obtained.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-cancer properties and has been investigated as a potential treatment for various types of cancers, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUWGKWHGKHGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2999044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2999046.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)
![5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2999048.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2999054.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2999056.png)

![N-(2,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2999060.png)
![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)